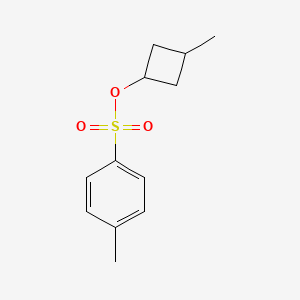
3-Methylcyclobutyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylcyclobutyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H18O3S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 3-methylcyclobutanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylcyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-methylcyclobutanol+4-methylbenzenesulfonyl chloride→3-methylcyclobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylcyclobutyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: The cyclobutyl ring can undergo oxidation under strong oxidative conditions, leading to ring-opening and formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or amines.
Hydrolysis: 3-methylcyclobutanol and 4-methylbenzenesulfonic acid.
Oxidation: Carboxylic acids or ketones derived from the cyclobutyl ring.
Applications De Recherche Scientifique
3-methylcyclobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized cyclobutane derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions under mild conditions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-methylcyclobutyl 4-methylbenzene-1-sulfonate in chemical reactions typically involves the nucleophilic attack on the sulfonate ester group, leading to the displacement of the sulfonate moiety. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate: Similar in structure but with a benzyloxy group instead of a methyl group on the cyclobutyl ring.
(3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: Contains a fluorine atom on the cyclobutyl ring, which can significantly alter its reactivity and properties.
Propriétés
Formule moléculaire |
C12H16O3S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
(3-methylcyclobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-9-3-5-12(6-4-9)16(13,14)15-11-7-10(2)8-11/h3-6,10-11H,7-8H2,1-2H3 |
Clé InChI |
FMORSWRNBOHULX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















